molecular formula C16H14N4O2S B2644677 N-(furan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide CAS No. 895458-53-4

N-(furan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2644677
CAS RN: 895458-53-4
M. Wt: 326.37
InChI Key: UMKFTBSTGNUDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as compound X, is a novel chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is still under investigation. However, it is believed that this this compound exerts its pharmacological effects by modulating specific molecular targets in cells. Studies have shown that this this compound can inhibit the activity of certain enzymes and receptors, which are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this this compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. However, further studies are needed to understand the full range of biochemical and physiological effects of this this compound.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(furan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is its potential to be used as a lead this compound for the development of new drugs. This this compound has shown promising results in preclinical studies, which indicate that it has potential therapeutic applications. However, one of the limitations of this this compound is its high cost of synthesis, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of N-(furan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. One of the significant future directions is to investigate the potential of this this compound as a therapeutic agent for the treatment of various diseases. Further studies are needed to understand the full range of pharmacological effects of this this compound and to optimize its chemical structure for improved efficacy and safety. Additionally, future research could focus on developing more cost-effective synthesis methods for this this compound to increase its availability for research purposes.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide involves a multi-step process that requires several chemical reagents and equipment. The synthesis starts with the reaction of 6-bromo-3-(furan-2-ylmethyl)pyridazine with 3-cyanopyridine in the presence of a base to produce 2-(6-pyridin-3-ylpyridazin-3-yl)acetonitrile. This intermediate is then reacted with thiourea and a base to produce the final product, this compound.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has potential applications in various scientific research fields. One of the significant applications of this this compound is in the field of medicinal chemistry, where it can be used to develop new drugs for the treatment of various diseases. This this compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-15(18-10-13-4-2-8-22-13)11-23-16-6-5-14(19-20-16)12-3-1-7-17-9-12/h1-9H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKFTBSTGNUDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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